molecular formula C47H81N13O12 B10857430 Antibiotic C-02

Antibiotic C-02

Cat. No.: B10857430
M. Wt: 1020.2 g/mol
InChI Key: OJEWEBOVYOLECT-IATJQMBYSA-N
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Description

C-02 is a proteolysis-targeting chimera (PROTAC) that combines the hexokinase inhibitor lonidamine with the cereblon ligand thalidomide. This compound is designed to induce the degradation of hexokinase 2 in various cancer cells, making it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C-02 involves the conjugation of lonidamine and thalidomide through a linker. The reaction conditions typically include the use of organic solvents such as methanol or ethanol, and the process may involve multiple steps of purification to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of C-02 would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: C-02 undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

C-02 has a wide range of scientific research applications, including:

Mechanism of Action

C-02 exerts its effects by targeting hexokinase 2 for degradation. The mechanism involves the binding of C-02 to hexokinase 2 and cereblon, leading to the ubiquitination and subsequent proteasomal degradation of hexokinase 2. This process disrupts glycolysis and induces mitochondrial damage, resulting in cytotoxicity in cancer cells .

Comparison with Similar Compounds

    C-01: Another PROTAC compound with a different target protein.

    C-03: A similar compound that targets a different enzyme for degradation.

Comparison: C-02 is unique in its ability to specifically target hexokinase 2, making it distinct from other PROTAC compounds that may target different proteins or enzymes. Its combination of lonidamine and thalidomide provides a unique mechanism of action that sets it apart from other similar compounds.

Properties

Molecular Formula

C47H81N13O12

Molecular Weight

1020.2 g/mol

IUPAC Name

(3R)-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15S,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxydecanamide

InChI

InChI=1S/C47H81N13O12/c1-4-5-6-7-11-14-30(63)26-37(64)53-31(15-20-48)40(65)56-35-19-24-52-46(71)38(27(2)61)59-44(69)34(18-23-51)55-41(66)33(17-22-50)57-47(72)39(28(3)62)60-45(70)36(25-29-12-9-8-10-13-29)58-42(67)32(16-21-49)54-43(35)68/h8-10,12-13,27-28,30-36,38-39,61-63H,4-7,11,14-26,48-51H2,1-3H3,(H,52,71)(H,53,64)(H,54,68)(H,55,66)(H,56,65)(H,57,72)(H,58,67)(H,59,69)(H,60,70)/t27-,28-,30-,31+,32+,33+,34+,35+,36+,38+,39+/m1/s1

InChI Key

OJEWEBOVYOLECT-IATJQMBYSA-N

Isomeric SMILES

CCCCCCC[C@H](CC(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)[C@@H](C)O)CCN)CCN)[C@@H](C)O)O

Canonical SMILES

CCCCCCCC(CC(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)O)CCN)CCN)C(C)O)O

Origin of Product

United States

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